molecular formula C16H18O5 B11294040 (7-isopropoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid

(7-isopropoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid

Cat. No.: B11294040
M. Wt: 290.31 g/mol
InChI Key: SZSIOVMTHFGRAI-UHFFFAOYSA-N
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Description

(7-isopropoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid is a synthetic coumarin derivative designed for research applications. This compound features an acetic acid moiety at the 3-position of the chromen-2-one core, a structural feature known to introduce critical hydrogen-bonding capacity and influence interactions with biological targets . The isopropoxy and methyl substituents on the benzopyrone ring system are intended to fine-tune the molecule's lipophilicity and electronic properties, which can be critical for its behavior in biological systems and its ability to penetrate cellular membranes . Coumarin scaffolds, such as the one forming the basis of this compound, are investigated extensively in neuroscience research. Some derivatives have been identified as potential inhibitors of phosphodiesterase enzymes (PDEs), which are attractive targets for modulating cyclic nucleotide signaling in the central nervous system . For instance, certain alkoxylated 6H-benzo[c]chromen-6-one derivatives have demonstrated promising activity as PDE2 inhibitors, with one study highlighting a specific compound that showed protective effects against corticosterone-induced neurotoxicity in hippocampal HT-22 cells . This suggests potential research pathways for similar compounds in models of neurodegenerative conditions. This product is intended for research and further chemical characterization in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C16H18O5

Molecular Weight

290.31 g/mol

IUPAC Name

2-(4,8-dimethyl-2-oxo-7-propan-2-yloxychromen-3-yl)acetic acid

InChI

InChI=1S/C16H18O5/c1-8(2)20-13-6-5-11-9(3)12(7-14(17)18)16(19)21-15(11)10(13)4/h5-6,8H,7H2,1-4H3,(H,17,18)

InChI Key

SZSIOVMTHFGRAI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(C)C)CC(=O)O

Origin of Product

United States

Preparation Methods

Step 3.1: Bromination at Position 3

Treat 7-isopropoxy-4,8-dimethylcoumarin with N-bromosuccinimide (NBS) in CCl₄ under radical initiation (AIBN, 0.1 equiv) to yield 3-bromo-7-isopropoxy-4,8-dimethylcoumarin.

Conditions :

  • Molar ratio : NBS (1.1 equiv)

  • Temperature : 75–80°C, 3 hours

  • Yield : 70%.

Step 3.2: Cyanide Substitution and Hydrolysis

  • React the 3-bromo intermediate with sodium cyanide (NaCN) in DMF at 90°C for 6 hours to form the 3-cyano derivative.

  • Hydrolyze the nitrile to carboxylic acid using 6M HCl under reflux (12 hours).

Alternative pathway : Direct alkylation with ethyl bromoacetate followed by saponification:

  • Coumarin + ethyl bromoacetate (1.2 equiv), K₂CO₃, DMF, 80°C, 8 hours.

  • Saponify the ester with NaOH (2M) in ethanol/water (1:1), 70°C, 4 hours.

13C NMR confirmation : The acetic acid carbonyl resonates at δ 172.5–173.0 ppm.

Structural Validation and Analytical Data

Final compounds are characterized using spectroscopic and chromatographic methods:

Technique Key Observations
1H NMR - 7-OCH(CH₃)₂: δ 1.30 (d, 6H), δ 4.60 (sept, 1H)
- 4/8-CH₃: δ 2.35 (s, 3H), δ 2.50 (s, 3H)
13C NMR - C=O (coumarin): δ 160.5
- COOH: δ 172.5
HPLC (C18)Retention time: 8.2 min (95% purity, 0.1% TFA in H₂O/MeCN gradient)

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Yield
Pechmann condensation Simple, scalableLimited to unsubstituted phenolics65–75%
Michael addition Direct functionalizationRequires anhydrous conditions60–70%
Bromination-hydrolysis High regioselectivityToxic intermediates (CN⁻)50–60%

Industrial-Scale Considerations

For bulk synthesis, continuous flow reactors improve efficiency:

  • Residence time : 30 minutes (vs. 12 hours batch)

  • Solvent recovery : >90% via distillation.

  • Catalyst recycling : Heterogeneous catalysts (e.g., Amberlyst-15) reduce costs.

Challenges and Mitigation Strategies

  • Regioselectivity in alkylation : Competing O- vs. C-alkylation is minimized using bulky bases (e.g., DBU) and polar aprotic solvents.

  • Acid-sensitive groups : MOM protection prevents decomposition during hydrolysis.

  • Crystallization issues : Use antisolvent (n-hexane) to precipitate pure product.

Chemical Reactions Analysis

Types of Reactions

(7-isopropoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the isopropoxy group, where nucleophiles like thiols or amines replace the isopropoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Thiols or amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Thiol or amine derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of coumarins, including (7-isopropoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid, exhibit significant anticancer properties.

Case Study: MCF-7 Cell Line

In vitro studies conducted on the MCF-7 breast cancer cell line demonstrated that this compound induces apoptosis through mitochondrial pathways, leading to a reduction in cell viability. The IC50_{50} values were reported in the low micromolar range, indicating potent cytotoxic effects against cancer cells .

Antimicrobial Properties

The antimicrobial efficacy of this compound has been explored against various bacterial strains.

Table 1: Summary of Antimicrobial Activities

Microbial StrainActivityReference
E. coliEffective
S. aureusEffective

Studies have shown that modifications in the structural features of this compound enhance its antimicrobial potency, particularly against gram-positive bacteria.

Enzyme Inhibition

The compound has also been investigated for its potential to inhibit key enzymes such as acetylcholinesterase.

Anti-inflammatory Effects

Coumarin derivatives are known for their anti-inflammatory properties. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines and reduce inflammation markers in cell cultures.

Table 2: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against E. coli and S. aureus
Enzyme InhibitionPotential inhibitor of acetylcholinesterase
Anti-inflammatoryReduces inflammation markers

Mechanism of Action

The mechanism of action of (7-isopropoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Generating Reactive Species: Inducing oxidative stress or other reactive species that affect cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues differ in substituents at positions 7 and 3, as well as the chromenone backbone. Below is a comparative analysis:

Compound Position 7 Substituent Position 3 Substituent Molecular Weight Key Properties
(7-Isopropoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid Isopropoxy Acetic acid 292.3 g/mol (calc.) Enhanced lipophilicity; potential for improved membrane permeability .
2-(7-Ethoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid Ethoxy Acetic acid 278.3 g/mol Lower lipophilicity vs. isopropoxy; reduced steric hindrance .
2-(7-((3-Bromobenzyl)oxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid (4ba) 3-Bromobenzyloxy Acetic acid 431.3 g/mol Bulky aromatic substituent; increased antibacterial activity .
2-(7-Hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid Hydroxy Acetic acid 248.2 g/mol Polar; pH-dependent solubility; limited bioavailability .
Methyl {7-[2-(allyloxy)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate Allyloxy-carbonylmethoxy Methyl ester 360.4 g/mol Esterified form; prodrug strategy for controlled release .

Physicochemical Properties

  • Lipophilicity : The isopropoxy group increases logP compared to ethoxy or hydroxy analogues, favoring passive diffusion across biological membranes .
  • Solubility : Polar substituents (e.g., hydroxy or free acetic acid) enhance aqueous solubility but reduce membrane permeability. Ester derivatives (e.g., methyl or isopropyl esters) improve solubility in organic solvents .
  • Stability : Alkoxy groups (e.g., isopropoxy) are hydrolytically stable under physiological conditions, unlike ester-linked substituents (e.g., allyloxy-carbonylmethoxy), which may undergo enzymatic cleavage .

Research Findings

SLC26A3 Inhibition : 4,8-Dimethylcoumarin derivatives, including acetic acid variants, block chloride/bicarbonate exchange in intestinal cells, with IC₅₀ values in the low micromolar range .

Antibacterial Screening : Schiff base derivatives of coumarin-acetic acid hybrids (e.g., 4a-k in ) exhibit moderate activity against Staphylococcus aureus (MIC: 8–32 µg/mL), highlighting the importance of substituent bulk for bioactivity .

Synthetic Challenges: Multicomponent reactions for furano-coumarin derivatives (e.g., ) require precise stoichiometry and acidic cyclization, whereas simpler alkylation routes are feasible for isopropoxy analogues .

Biological Activity

(7-Isopropoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid is a derivative of coumarin, a class of compounds known for their diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

The compound has a complex chromenyl structure characterized by the presence of an isopropoxy group and an acetic acid moiety. Its molecular formula is C17H20O4C_{17}H_{20}O_{4}, indicating a composition that supports its bioactivity through various interactions with biological targets.

Antioxidant Activity

Research has indicated that coumarin derivatives exhibit significant antioxidant properties. The presence of the isopropoxy group enhances the electron-donating ability of the molecule, allowing it to scavenge free radicals effectively. This property is crucial for protecting cells from oxidative stress and may contribute to its potential therapeutic effects in diseases related to oxidative damage.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of coumarin derivatives. For instance, derivatives similar to this compound have shown activity against various bacterial and fungal strains. The mechanism of action often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Microbial Strain Minimum Inhibitory Concentration (MIC) Mechanism
Candida albicans0.067 µmol/mLCell membrane disruption
Staphylococcus aureus0.1 µmol/mLMetabolic pathway inhibition

Anti-inflammatory Properties

Coumarin derivatives have also been noted for their anti-inflammatory effects. Studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity may be beneficial in treating inflammatory diseases.

Study on Antifungal Activity

A study investigated the antifungal activity of various coumarin derivatives, including those with modifications at the C-7 position. The results indicated that compounds with longer alkyl chains at this position exhibited enhanced antifungal activity against strains like Candida tropicalis. The study concluded that structural modifications significantly influence bioactivity.

Synthesis and Evaluation

A synthesis route involving the reaction of 7-hydroxycoumarin with isopropyl bromide followed by acetylation was developed to produce this compound. The synthesized compound was evaluated for its biological activities through in vitro assays, confirming its potential as a therapeutic agent.

The mechanisms by which this compound exerts its biological effects include:

  • Antioxidant Mechanism : By donating electrons to free radicals, it reduces oxidative stress.
  • Membrane Disruption : Interacts with microbial membranes leading to cell lysis.
  • Inhibition of Enzymatic Activity : Blocks key enzymes involved in inflammatory processes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (7-isopropoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid?

  • Methodology :

  • Step 1 : Start with 7-hydroxy-4,8-dimethylcoumarin. Introduce the isopropoxy group via nucleophilic substitution using isopropyl bromide and a base (e.g., K₂CO₃) in anhydrous acetone under reflux .
  • Step 2 : Acetylate the coumarin core at the 3-position using bromoacetic acid in the presence of a coupling agent (e.g., DCC/DMAP) .
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) and confirm purity (>95%) using HPLC or NMR .
    • Key Characterization : ¹H/¹³C NMR (e.g., δ 2.39 ppm for methyl groups, δ 7.61 ppm for aromatic protons) and LRMS (expected [M+H]+ ~431) .

Q. What spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for the coumarin backbone (e.g., 2-oxo group at δ 160–170 ppm in ¹³C NMR) and acetic acid moiety (δ 3.7–4.0 ppm for -CH₂COOH in ¹H NMR) .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) and resolve potential byproducts .
  • Mass Spectrometry (LRMS/HRMS) : Confirm molecular ion ([M+H]+) and fragmentation patterns .

Q. How can researchers determine the acid dissociation constant (pKa) of the acetic acid moiety?

  • Potentiometric Titration : Titrate the compound with standardized NaOH (0.1 M) using a pH meter. Calculate pKa from the inflection point in the titration curve .
  • UV-Vis Spectroscopy : Monitor absorbance changes at pH ranges 2–12 to identify deprotonation-dependent shifts in the chromen-2-one absorption band .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this coumarin-acetic acid derivative?

  • Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., SLC26A3 anion transporters). Validate docking poses with experimental IC₅₀ values from similar compounds .
  • QSAR Analysis : Derive quantitative structure-activity relationships using descriptors like logP, polar surface area, and electronic parameters (Hammett σ) .
  • MD Simulations : Perform 100-ns molecular dynamics simulations in explicit solvent to assess binding stability and conformational changes .

Q. What strategies resolve discrepancies in crystallographic data obtained from different refinement software (e.g., SHELXL vs. WinGX)?

  • Cross-Validation : Refine the same dataset with SHELXL (for high-resolution data) and WinGX/ORTEP (for visualization and geometry analysis). Compare R-factors, residual density maps, and bond-length deviations .
  • Twinned Data Handling : For twinned crystals, use SHELXL’s TWIN/BASF commands to refine twin fractions and validate with Hooft/Y statistics .
  • Software-Specific Parameters : Adjust restraints (e.g., ADPs, hydrogen bonding) in SHELXL to match WinGX’s geometric constraints .

Q. How to address inconsistencies in biological activity data across in vitro assays?

  • Assay Optimization : Standardize conditions (e.g., pH, temperature, cell line) using reference inhibitors (e.g., 4,8-dimethylcoumarin derivatives) .
  • Dose-Response Curves : Generate IC₅₀ values with 95% confidence intervals across ≥3 independent experiments .
  • Mechanistic Studies : Use fluorescence quenching or surface plasmon resonance (SPR) to directly measure target binding affinity, bypassing cellular variability .

Data Contradiction Analysis

Q. How to interpret conflicting NMR and X-ray diffraction data on the compound’s conformation?

  • Solution vs. Solid-State : NMR reflects dynamic solution-state conformers, while X-ray captures the lowest-energy crystal packing. Use DFT calculations (e.g., Gaussian 16) to model energy barriers between conformers .
  • Hydrogen Bonding : Compare intermolecular H-bonds in the crystal structure (from SHELXL) with solvent interactions in NMR (e.g., DMSO-d₆ vs. CDCl₃) .

Q. Why do HPLC purity results differ from elemental analysis?

  • Sample Preparation : Ensure lyophilization removes residual solvents (e.g., acetic acid) that skew CHNS analysis .
  • Column Artifacts : Confirm HPLC peaks are baseline-separated; use orthogonal methods (e.g., TLC with iodine staining) to detect non-UV-active impurities .

Methodological Tables

Table 1 : Key Synthetic and Analytical Parameters

ParameterValue/TechniqueReference
Synthetic Yield65–75% (after column purification)
Purity (HPLC)>95% (C18, 70:30 MeOH/H₂O)
¹H NMR (CDCl₃)δ 2.39 (s, 6H, CH₃), δ 4.60 (q, -OCH(CH₃)₂)
Predicted logP3.2 (±0.3) (ChemAxon)

Table 2 : Software for Structural Analysis

SoftwareApplicationReference
SHELXLHigh-resolution refinement
WinGX/ORTEPGeometry visualization
AutoDock VinaMolecular docking

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